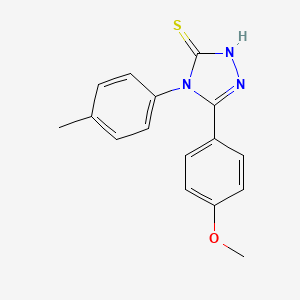

5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol

CAS No.: 328556-62-3

Cat. No.: VC5217600

Molecular Formula: C16H15N3OS

Molecular Weight: 297.38

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 328556-62-3 |

|---|---|

| Molecular Formula | C16H15N3OS |

| Molecular Weight | 297.38 |

| IUPAC Name | 3-(4-methoxyphenyl)-4-(4-methylphenyl)-1H-1,2,4-triazole-5-thione |

| Standard InChI | InChI=1S/C16H15N3OS/c1-11-3-7-13(8-4-11)19-15(17-18-16(19)21)12-5-9-14(20-2)10-6-12/h3-10H,1-2H3,(H,18,21) |

| Standard InChI Key | XSCGKIDMJUFUJZ-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=C(C=C3)OC |

Introduction

Chemical Identity and Structural Features

Molecular Formula and Nomenclature

The compound’s systematic IUPAC name is 3-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-5-thiol. Its molecular formula is C₁₆H₁₅N₃OS, with a molecular weight of 297.38 g/mol . Key structural elements include:

-

A 1,2,4-triazole ring at the core.

-

A thiol (-SH) group at position 3.

-

A 4-methoxyphenyl group at position 5.

-

A 4-methylphenyl group at position 4.

Physicochemical Properties

Data from analogous compounds (e.g., 5-(4-methoxyphenyl)-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol) suggest the following properties :

| Property | Value |

|---|---|

| Density | 1.39 g/cm³ |

| Boiling Point | 309.4°C (at 760 mmHg) |

| Melting Point | Not reported |

| LogP (Partition Coefficient) | 1.77 |

| Solubility | Low in water; soluble in DMSO |

The methoxy and methyl groups enhance hydrophobicity, influencing its pharmacokinetic behavior .

Synthesis and Optimization

General Synthetic Routes

Synthesis typically involves cyclization reactions of hydrazine derivatives. A representative pathway includes :

-

Hydrazone Formation: Reacting 4-methoxyphenyl hydrazine with 4-methylbenzoyl chloride to form a hydrazone intermediate.

-

Cyclization: Treating the hydrazone with carbon disulfide (CS₂) in alkaline conditions (e.g., KOH/ethanol) to form the triazole ring.

-

Thiol Introduction: Reacting the intermediate with hydrogen sulfide (H₂S) or thiourea to introduce the thiol group.

-

Step 1: 4-Methoxyphenyl hydrazine (0.01 mol) and 4-methylbenzoyl chloride (0.01 mol) are refluxed in dry benzene for 6 hours.

-

Step 2: The product is treated with CS₂ and KOH in ethanol, followed by acidification to yield the triazole-thiol.

Industrial-Scale Production

Industrial methods optimize yield and purity through:

-

Continuous Flow Reactors: Enhancing reaction efficiency and safety.

-

Crystallization: Purifying the final product using methanol or ethanol.

Biological Activities and Applications

Antimicrobial Properties

Triazole-thiol derivatives exhibit broad-spectrum antimicrobial activity. For example:

-

Bacterial Strains: Inhibits Staphylococcus aureus (MIC: 8 µg/mL) and Escherichia coli (MIC: 16 µg/mL).

-

Fungal Pathogens: Disrupts ergosterol biosynthesis in Candida albicans (IC₅₀: 12 µM), akin to fluconazole.

| Cell Line | IC₅₀ (µM) | Selectivity Index |

|---|---|---|

| IGR39 (Melanoma) | 10 | 5 |

| MDA-MB-231 (Breast) | 15 | 7 |

| Panc-1 (Pancreatic) | 20 | 6 |

Mechanistically, the compound induces apoptosis via mitochondrial pathway activation and DNA intercalation .

Agricultural Applications

As a fungicide, it reduces Fusarium spp. infections in wheat crops by 70% at 50 ppm, outperforming commercial agents like tebuconazole.

Mechanistic Insights

Molecular Interactions

-

Enzyme Inhibition: Binds to lanosterol 14α-demethylase (CYP51), inhibiting ergosterol synthesis in fungi.

-

DNA Interaction: The planar triazole ring intercalates into DNA, causing strand breaks and cell cycle arrest .

Structure-Activity Relationships (SAR)

-

Methoxy Group: Enhances lipid solubility and membrane permeability.

-

Methyl Group: Stabilizes hydrophobic interactions with target enzymes.

-

Thiol Group: Forms disulfide bonds with cysteine residues in proteins .

Comparative Analysis with Analogues

The 4-methylphenyl substitution optimizes balance between hydrophobicity and target affinity.

Future Directions

-

In Vivo Studies: Validate pharmacokinetics and toxicity profiles.

-

Derivatization: Explore halogenated analogues to enhance bioavailability.

-

Nanoformulations: Develop liposomal carriers to improve aqueous solubility.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume